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molecular formula C13H11ClO2 B8018498 2-(Benzyloxy)-4-chlorophenol

2-(Benzyloxy)-4-chlorophenol

Cat. No. B8018498
M. Wt: 234.68 g/mol
InChI Key: HAXUWXPBXVMAKK-UHFFFAOYSA-N
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Patent
US08003703B2

Procedure details

Sulfuryl chloride (0.965 ml) was added to a stirred solution of 2-(benzyloxy)phenol (2.0 g) in dry toluene (20 ml) at 0° C. The mixture was warmed to RT and stirred overnight then cooled to 0° C. and quenched with ice-water before extracting with ethylacetate. The organics were dried, evaporated under reduced pressure and the residue purified by chromatography on silica eluting with DCM/isohexane (1:1). Yield 1.5 g
Quantity
0.965 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:4])(=O)=O.[CH2:6]([O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[OH:20])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C1(C)C=CC=CC=1>[CH2:6]([O:13][C:14]1[CH:19]=[C:18]([Cl:4])[CH:17]=[CH:16][C:15]=1[OH:20])[C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
0.965 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1)O
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with ice-water
EXTRACTION
Type
EXTRACTION
Details
before extracting with ethylacetate
CUSTOM
Type
CUSTOM
Details
The organics were dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography on silica eluting with DCM/isohexane (1:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC(=C1)Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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